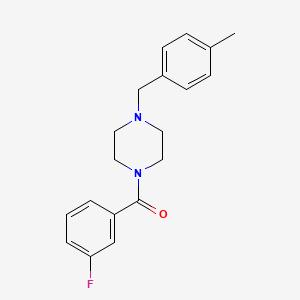
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a member of the acridine family of compounds, which are known for their diverse biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been the subject of scientific research due to its potential applications in various fields. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus. In addition, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to exhibit a variety of biochemical and physiological effects. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3/4A protease. In addition, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has several advantages for lab experiments, including its high potency and selectivity. 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is also relatively easy to synthesize using a variety of methods. However, 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone also has several limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone research. One direction is to further investigate its potential anti-cancer activity and to develop 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone-based drugs for cancer treatment. Another direction is to investigate its potential anti-viral activity and to develop 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone-based drugs for the treatment of viral infections. In addition, further research is needed to fully understand the mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone and to identify potential targets for drug development.
Métodos De Síntesis
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino ketone intermediate, which is then cyclized to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone.
Propiedades
IUPAC Name |
3,3-dimethyl-9-(methylamino)-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)8-12-14(13(19)9-16)15(17-3)10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKEQQZGDFJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-9-(methylamino)-3,4-dihydroacridin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)




![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![8,9-dimethyl-7-phenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5806257.png)

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)